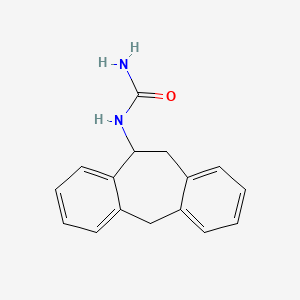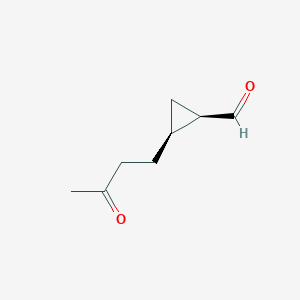
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a 3-oxobutyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 3-Oxobutyl Group: This step may involve the alkylation of the cyclopropane ring with a suitable 3-oxobutyl precursor under basic conditions.
Aldehyde Functionalization: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or alcohols under acidic or basic conditions.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of cyclopropane rings and aldehyde groups in various chemical reactions.
Biology and Medicine
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in biochemical studies, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme function and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,2S)-2-(3-hydroxybutyl)cyclopropane-1-carbaldehyde: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
Structural Features: The combination of a cyclopropane ring with both a 3-oxobutyl group and an aldehyde group is unique and may confer specific reactivity and properties.
Reactivity: The presence of both an aldehyde and a ketone group in close proximity can lead to unique chemical behavior and reactivity patterns.
Properties
CAS No. |
32543-79-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2S)-2-(3-oxobutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6(10)2-3-7-4-8(7)5-9/h5,7-8H,2-4H2,1H3/t7-,8-/m0/s1 |
InChI Key |
OYJRLNHODRSJIZ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)CC[C@H]1C[C@H]1C=O |
Canonical SMILES |
CC(=O)CCC1CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


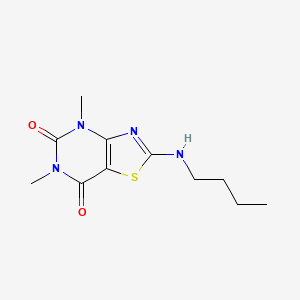
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
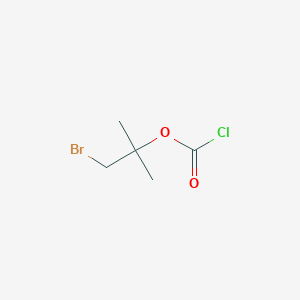
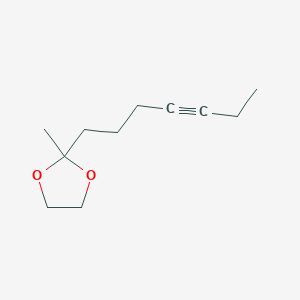
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
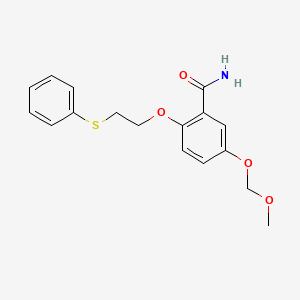
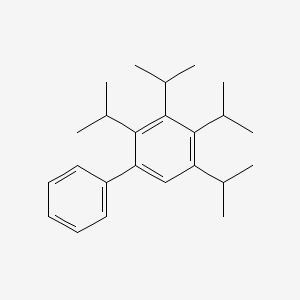
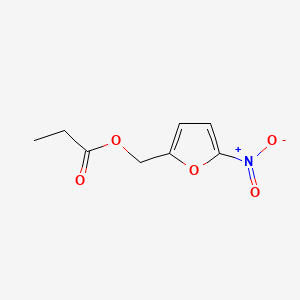
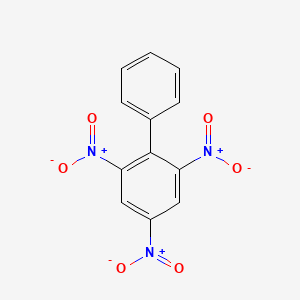
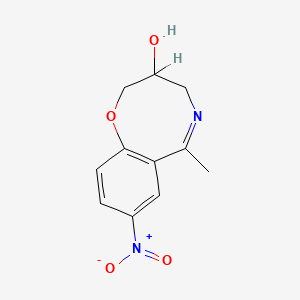
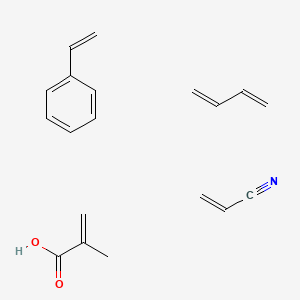
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
